

1,2-Dimethylhydrazine: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dimethylhydrazine

Cat. No.: B038074

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dimethylhydrazine (DMH) and its common salt, **1,2-Dimethylhydrazine** dihydrochloride, are potent carcinogenic agents extensively used in preclinical research to induce colon cancer in animal models.^{[1][2][3]} Their high toxicity and carcinogenicity necessitate stringent safety and handling protocols to protect laboratory personnel. This guide provides an in-depth overview of the safety precautions, handling procedures, physical and chemical properties, and the carcinogenic mechanism of DMH. All quantitative data is summarized in structured tables, and a detailed experimental protocol for safe laboratory use is provided.

Hazard Identification and Classification

1,2-Dimethylhydrazine is classified as a highly toxic, flammable, and carcinogenic substance. It poses significant health risks through inhalation, ingestion, and skin absorption.^{[4][5]}

- Acute Toxicity: Exposure can cause severe irritation to the skin, eyes, and respiratory tract. ^[4] Symptoms may include coughing, shortness of breath, headache, dizziness, nausea, and vomiting.^[5] Higher exposures can lead to pulmonary edema, a medical emergency.^[5]
- Chronic Toxicity & Carcinogenicity: DMH is a probable human carcinogen.^[5] Animal studies have demonstrated its ability to induce tumors of the blood vessels, intestines, and liver.^[5] It is a powerful DNA alkylating agent.^{[1][2]}

- Flammability: DMH is a flammable liquid and its vapor can travel a considerable distance to an ignition source, causing a flashback.[4][5]

Quantitative Data

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties for **1,2-Dimethylhydrazine** and its dihydrochloride salt.

Table 1: Physical and Chemical Properties of **1,2-Dimethylhydrazine** (CAS: 540-73-8)

Property	Value	Reference
Molecular Formula	C ₂ H ₈ N ₂	[6]
Molecular Weight	60.10 g/mol	[7]
Appearance	Colorless, fuming, hygroscopic liquid	[4][8]
Odor	Ammonia-like, fishy	[4][7]
Boiling Point	81°C (177.8°F) at 760 mmHg	[7][8]
Melting Point	-9°C (15.8°F)	[7][8]
Density	0.8274 g/mL at 20°C (68°F)	[6][7]
Vapor Pressure	68 mmHg at 24°C (75.2°F)	[7]
Flash Point	<23°C (<73.4°F)	[7]
Solubility	Miscible with water, alcohol, ether, and hydrocarbons	[6][7][8]

Table 2: Physical and Chemical Properties of **1,2-Dimethylhydrazine** Dihydrochloride (CAS: 306-37-6)

Property	Value	Reference
Molecular Formula	C ₂ H ₈ N ₂ · 2HCl	[6]
Molecular Weight	133.02 g/mol	[6]
Appearance	White crystalline powder or prisms	[3][9]
Melting Point	167-169°C (decomposes)	[10]
Solubility	≥100 mg/mL in water at 23°C (73°F)	[3][9]

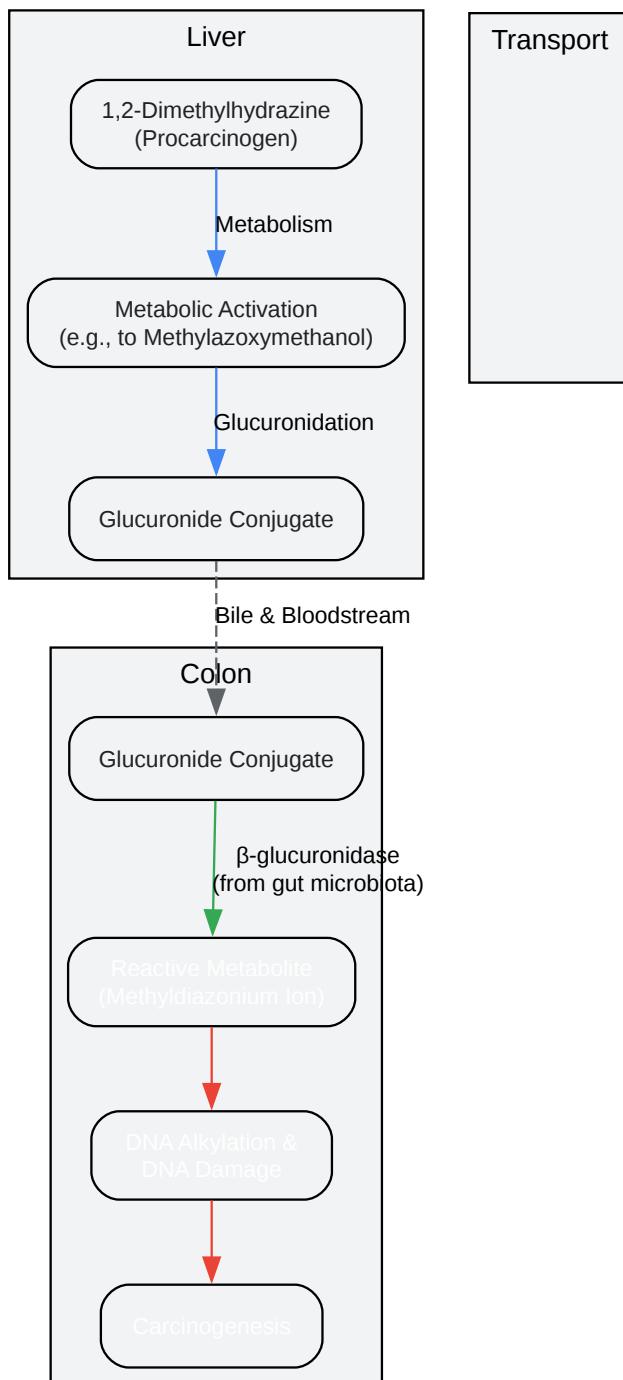
Toxicity Data

Table 3: Acute Toxicity of **1,2-Dimethylhydrazine**

Species	Route	LD50	Reference
Mouse	Oral	36 mg/kg	[6]
Rat	Oral	160 mg/kg	[6]
Mouse	Intravenous	29 mg/kg	[6]
Rat	Intravenous	175 mg/kg	[6]

Occupational Exposure Limits

There are no established OSHA PEL or ACGIH TLV values specifically for **1,2-Dimethylhydrazine**. However, due to its hazardous nature, exposure should be kept to an absolute minimum.[8] For the related compound, 1,1-Dimethylhydrazine, the ACGIH TLV is 0.01 ppm as an 8-hour time-weighted average.[5]


Carcinogenic Mechanism and Signaling Pathway

1,2-Dimethylhydrazine is a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. The primary mechanism involves its conversion to a reactive electrophile that alkylates cellular macromolecules, particularly DNA.[1][2]

The metabolic activation pathway is as follows:

- Hepatic Metabolism: DMH is absorbed and transported to the liver, where it undergoes a series of enzymatic reactions.
- Formation of Active Metabolite: Through these reactions, DMH is converted into its ultimate carcinogenic metabolite, the methyldiazonium ion, via an intermediate, methylazoxymethanol (MAM).[\[1\]](#)[\[2\]](#)
- Glucuronidation: The active metabolite is conjugated with glucuronic acid in the liver, forming a glucuronide conjugate.[\[11\]](#)
- Transport to Colon: This water-soluble conjugate is transported via the bloodstream and bile to the colon.[\[11\]](#)
- Bacterial Activation: In the colon, gut microbiota produce the enzyme β -glucuronidase, which cleaves the glucuronide conjugate, releasing the highly reactive methyldiazonium ion.[\[11\]](#)
- DNA Alkylation: The released methyldiazonium ion readily alkylates (adds a methyl group to) DNA bases, primarily at the O⁶ and N⁷ positions of guanine. This leads to DNA damage, mutations during replication, and ultimately, the initiation of carcinogenesis.[\[1\]](#)[\[2\]](#)

Figure 1. Carcinogenic Activation of 1,2-Dimethylhydrazine

[Click to download full resolution via product page](#)Figure 1. Carcinogenic Activation of **1,2-Dimethylhydrazine**

Experimental Protocols: Safe Handling and Procedures

Adherence to strict safety protocols is mandatory when working with **1,2-Dimethylhydrazine**. The following represents a comprehensive protocol for the safe handling of DMH in a research laboratory setting.

Engineering Controls

- Designated Area: All work with DMH must be conducted in a designated area, such as a chemical fume hood, with signage indicating the presence of a potent carcinogen.
- Chemical Fume Hood: A certified chemical fume hood with a face velocity of at least 125 feet per minute is required for all manipulations of DMH, including weighing, dilution, and administration.[12]
- Ventilation: The laboratory must be well-ventilated, with negative pressure relative to surrounding areas.
- Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required at all times when handling DMH:

- Gloves: Two pairs of chemical-resistant gloves (e.g., nitrile) should be worn. Gloves should have a long cuff and be changed immediately if contaminated.[12]
- Eye Protection: Chemical splash goggles and a face shield are mandatory.
- Lab Coat: A dedicated, disposable, solid-front lab coat or gown is required. This should be removed before leaving the designated work area.
- Respiratory Protection: For procedures with a high risk of aerosol generation, a NIOSH-approved respirator may be necessary, based on a risk assessment.

Storage and Handling

- Storage: Store DMH in a locked, dedicated, and ventilated cabinet away from oxidizing agents, acids, bases, and sources of ignition.[\[5\]](#) The container must be tightly sealed and clearly labeled as "Carcinogen" and "Highly Toxic".
- Weighing: Weighing of DMH (especially the dihydrochloride salt powder) should be done on a disposable weighing paper or in a tared container within the chemical fume hood to minimize contamination.
- Solutions: Prepare solutions in the fume hood. Use a plastic-backed absorbent pad on the work surface to contain any potential spills.
- Transport: When transporting DMH, use a secondary, sealed, and shatterproof container.

Spill and Emergency Procedures

- Minor Spills (within a fume hood):
 - Alert personnel in the immediate area.
 - Absorb the liquid with a non-combustible material like dry sand or earth.[\[5\]](#) For solid spills, dampen with water to prevent dusting before sweeping.[\[12\]](#)
 - Using non-sparking tools, carefully collect the absorbent material and contaminated debris into a labeled hazardous waste container.[\[5\]](#)
 - Decontaminate the area with a suitable cleaning solution and then wipe with soap and water.
- Major Spills (outside a fume hood):
 - Evacuate the laboratory immediately and alert others.
 - Contact the institution's Environmental Health and Safety (EHS) department.
 - Prevent entry into the contaminated area.

- Exposure Procedures:
 - Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[\[5\]](#)
 - Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding the eyelids open. Seek immediate medical attention.[\[5\]](#)
 - Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal

- All DMH-contaminated waste, including empty containers, PPE, absorbent materials, and animal bedding, must be collected in clearly labeled, sealed hazardous waste containers.
- Dispose of waste through the institution's hazardous waste management program in accordance with all local, state, and federal regulations.

Figure 2. DMH Safe Handling Workflow

[Click to download full resolution via product page](#)

Figure 2. DMH Safe Handling Workflow

Conclusion

1,2-Dimethylhydrazine is an invaluable tool in cancer research, but its inherent hazards demand the utmost respect and caution. By understanding its properties, recognizing the risks, and rigorously implementing the safety protocols outlined in this guide, researchers can minimize their exposure and handle this chemical safely and responsibly. A strong safety culture, including thorough training and adherence to institutional EHS guidelines, is paramount for all personnel working with this potent carcinogen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. Biochemical and molecular aspects of 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 1,2-Dimethylhydrazine dihydrochloride | 306-37-6 [smolecule.com]
- 4. 1,2-Dimethylhydrazine | H3CNHNHCH3 | CID 1322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. 1,2-Dimethylhydrazine [drugfuture.com]
- 7. TABLE 3-2, Physical and Chemical Properties of Hydrazines - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 1,2-Dimethylhydrazine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 1,2-Dimethylhydrazine dihydrochloride | C2H10Cl2N2 | CID 9380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,2-Dimethylhydrazine Dihydrochloride CAS#: 306-37-6 [m.chemicalbook.com]
- 11. The mechanism of carcinogenic action of 1,2-dimethylhydrazine (SDMH) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [1,2-Dimethylhydrazine: A Comprehensive Technical Guide to Safety and Handling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b038074#1-2-dimethylhydrazine-safety-and-handling-precautions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com